N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a multifaceted chemical compound that exhibits unique properties and applications. It combines a tetrahydroquinoline moiety with a methoxyacetyl group and a tetramethylbenzenesulfonamide functional group, making it a noteworthy candidate for various scientific research and industrial purposes.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14-11-15(2)17(4)22(16(14)3)29(26,27)23-19-9-8-18-7-6-10-24(20(18)12-19)21(25)13-28-5/h8-9,11-12,23H,6-7,10,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGJYVCYGAGUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-methoxyacetyl chloride in the presence of a base such as pyridine. This intermediate then reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in an organic solvent like dichloromethane to yield the final product.
Industrial production methods: : For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This includes careful control of temperature, reaction time, and solvent ratios. Specialized equipment is used to facilitate the scale-up process, ensuring that the compound meets the stringent quality standards required for its applications.
Chemical Reactions Analysis
Types of reactions it undergoes: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. It also exhibits reactivity towards electrophilic and nucleophilic reagents due to its diverse functional groups.
Common reagents and conditions used in these reactions: : Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are often carried out under controlled conditions such as inert atmosphere and specific pH levels.
Major products formed from these reactions:
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is used extensively in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biological research, it aids in studying enzyme interactions and metabolic pathways. In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and influencing biological processes. Its sulfonamide group is particularly active, enabling interactions with a variety of biological molecules. The tetrahydroquinoline moiety enhances its binding affinity and specificity, making it an effective compound in various applications.
Comparison with Similar Compounds
Conclusion
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a highly versatile and valuable compound, with a wide range of applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important tool for researchers and industry professionals alike. Whether it is being used to develop new therapeutic agents or advanced materials, this compound continues to play a pivotal role in the advancement of science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
